molecular formula C6H7N5 B1525593 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine CAS No. 117888-93-4

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine

Cat. No. B1525593
M. Wt: 149.15 g/mol
InChI Key: FUICAGGXPFXELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine (7-MTP) is an organic compound that is commonly used in scientific research as a reagent and catalyst in a variety of different experiments. It is a derivative of the triazole family and is a white crystalline solid with a melting point of 127-128°C. 7-MTP has many unique properties that make it an ideal compound for a variety of applications in the laboratory.

Scientific Research Applications

  • Pharmacological Potentials

    • Triazole compounds show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
    • They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Antibacterial Activity

    • A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques .
    • All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
    • Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
    • In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
  • Antiviral Activity

    • Potential antiviral activity and cytotoxicity using an improved plaque-reduction assay against Herpes simplex virus grown on Vero African monkey kidney cells were tested for eleven [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .
  • Antidiabetic Activity

    • Triazolopyrazine derivatives have a wide range of biological activities, such as antidiabetic .
    • 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
    • According to the Pharmacodia Global Database, based on the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety, there are seven marketed drugs, including four Sitagliptin drugs .
  • Anti-platelet Aggregations

    • Triazolopyrazine derivatives have anti-platelet aggregation properties .
  • Antifungal Activity

    • Triazolopyrazine derivatives have antifungal properties .
    • Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, fluconazole and so on .
  • Anticancer Activity

    • Triazole compounds have shown potential in the treatment of cancer .
    • For example, letrozole, anastrozole, and vorozole, which contain a substituted 1,2,4-triazole chain, are currently being used to treat breast cancer .
  • Antiparasitic Activity

    • Triazole compounds have demonstrated antiparasitic properties .
  • Anticonvulsant Properties

    • Triazolopyrazine derivatives have shown anticonvulsant properties .
  • Anti-malarial Activity

    • Triazolopyrazine derivatives have demonstrated anti-malarial properties .
  • Anti-tubercular Activity

    • Triazolopyrazine derivatives have shown anti-tubercular properties .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-3-11-5(7)9-10-6(11)8-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUICAGGXPFXELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine
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7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine
Reactant of Route 6
7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine

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